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Compound of Interest

Compound Name: ML-SI1

Cat. No.: B10824744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely recognized inhibitors of the

Transient Receptor Potential Mucolipin 1 (TRPML1) channel: ML-SI1 and GW405833.

TRPML1, a crucial lysosomal cation channel, is a key regulator of lysosomal function, including

calcium homeostasis, autophagy, and trafficking. Its dysfunction is implicated in various

pathologies, making the selection of specific and potent inhibitors critical for research and

therapeutic development. This document aims to furnish researchers with the necessary data

to make informed decisions regarding the use of these compounds in their experimental

settings.

At a Glance: Key Differences

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10824744?utm_src=pdf-interest
https://www.benchchem.com/product/b10824744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature ML-SI1 GW405833

Primary Target TRPML1 Inhibitor

TRPML1 Inhibitor,

Cannabinoid CB2 Receptor

Agonist

TRPML1 IC50 15 µM[1][2] 1.9 µM (electrophysiology)[3]

Selectivity Weak effect on TRPML2[1][4]

Significant off-target effects on

cannabinoid receptors (CB1

and CB2)[5][6]

Chemical Nature

Racemic mixture of

inseparable diastereomers[1]

[4][7]

Often referred to as ML-SI1 or

a close analogue[5][8][9]

Chemical and Pharmacological Profile
ML-SI1 is established as a specific inhibitor of the TRPML1 channel with a reported half-

maximal inhibitory concentration (IC50) of 15 µM.[1][2] It is important to note that ML-SI1 is a

racemic mixture of cis- and trans-diastereomers that are not easily separable.[1][4][7] While its

primary activity is against TRPML1, it has been observed to have a weak inhibitory effect on

TRPML2.[1][4]

GW405833 presents a more complex profile. While it is utilized in research as a TRPML1

inhibitor, with some sources identifying it as synonymous with ML-SI1, there is substantial

evidence of its potent activity as a selective cannabinoid CB2 receptor agonist.[5] Further

studies have indicated that its analgesic effects in vivo are mediated not by CB2, but by CB1

receptors, highlighting significant off-target activity.[6] An application note from SB Drug

Discovery reports a TRPML1 IC50 of 1.9 µM for GW405833, as determined by automated

electrophysiology, suggesting a higher potency for TRPML1 inhibition compared to the

generally cited value for ML-SI1.[3] The discrepancy in reported IC50 values and the dual

pharmacology of GW405833 necessitate careful consideration of its use in studies aiming to

specifically dissect TRPML1 function.
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Parameter ML-SI1 GW405833 Reference

TRPML1 Inhibition

(IC50)
15 µM 1.9 µM [1][2][3]

Selectivity against

TRPML2
Weak Inhibition Data not available [1][4]

Selectivity against

TRPML3
Data not available Data not available

Off-Target Activity Not widely reported
Cannabinoid CB1 and

CB2 receptor agonist
[5][6]

TRPML1 Signaling Pathway
The TRPML1 channel plays a central role in lysosomal biology. Its activation, either by the

endogenous agonist PI(3,5)P2 or synthetic agonists like ML-SA1, leads to the release of Ca2+

from the lysosome into the cytoplasm. This localized Ca2+ signal initiates a cascade of

downstream events, including the regulation of autophagy, lysosomal exocytosis, and the

modulation of other signaling pathways. Inhibition of TRPML1 by compounds like ML-SI1 or

GW405833 blocks this initial Ca2+ release, thereby preventing these subsequent cellular

processes.

Lysosome
Cytoplasm

TRPML1 Ca2+releases
PI(3,5)P2 activates

ML-SA1 activates

Downstream Signaling

Autophagy

Lysosomal Exocytosis
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Caption: TRPML1 signaling and points of inhibition.

Experimental Methodologies
Patch-Clamp Electrophysiology for TRPML1 Inhibition
This technique directly measures the ion flow through the TRPML1 channel, providing a

quantitative assessment of inhibitor potency.

Experimental Workflow:

HEK293 cells stably expressing TRPML1

Whole-cell patch-clamp configuration

Application of TRPML1 agonist (e.g., ML-SA1) to elicit current

Application of inhibitor (ML-SI1 or GW405833) at varying concentrations

Measurement of current inhibition

IC50 value determination

Click to download full resolution via product page
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Caption: Workflow for patch-clamp electrophysiology.

Detailed Protocol:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPML1

are cultured under standard conditions. To facilitate plasma membrane expression for easier

recording, a mutant form of TRPML1 (TRPML1-4A), where lysosomal targeting motifs are

replaced, can be used.[10]

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a

patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2

CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in

mM): 140 CsCl, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with CsOH.

Experimental Procedure:

Cells are voltage-clamped at a holding potential of -60 mV.

A stable baseline current is recorded.

The TRPML1 agonist, ML-SA1 (typically 10 µM), is applied to activate the channel and

elicit an inward current.

Once a stable agonist-induced current is achieved, the inhibitor (ML-SI1 or GW405833) is

co-applied at increasing concentrations.

The degree of current inhibition is measured at each concentration.

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the

IC50 value for each inhibitor.

Fura-2 Calcium Imaging for TRPML1 Activity
This fluorescence-based assay measures changes in intracellular calcium concentration upon

TRPML1 activation and inhibition.
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Cells expressing TRPML1 loaded with Fura-2 AM

Establish baseline fluorescence ratio (340/380 nm)

Pre-incubation with inhibitor (ML-SI1 or GW405833)

Stimulation with TRPML1 agonist (e.g., ML-SA1)

Measurement of change in fluorescence ratio

Quantification of inhibition

Click to download full resolution via product page

Caption: Workflow for Fura-2 calcium imaging.

Detailed Protocol:

Cell Preparation: Cells endogenously or exogenously expressing TRPML1 are seeded onto

glass coverslips.

Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 AM (typically

2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60

minutes at 37°C.

Imaging:
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The coverslip is mounted on a fluorescence microscope equipped with a ratiometric

imaging system.

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510

nm.

A baseline 340/380 fluorescence ratio, which corresponds to the intracellular calcium

concentration, is established.

Inhibitor and Agonist Application:

The inhibitor (ML-SI1 or GW405833) is added to the imaging buffer, and the cells are

incubated for a defined period (e.g., 10-20 minutes).

The TRPML1 agonist (e.g., ML-SA1) is then added to stimulate lysosomal calcium

release.

Data Analysis: The change in the Fura-2 ratio upon agonist stimulation is measured in the

presence and absence of the inhibitor. The percentage of inhibition is calculated to determine

the efficacy of the compound.

Conclusion and Recommendations
Both ML-SI1 and GW405833 are valuable tools for studying TRPML1 function. However, their

distinct pharmacological profiles dictate their optimal applications.

ML-SI1 is a suitable choice for studies requiring a specific TRPML1 inhibitor with well-

characterized, albeit moderate, potency. Its primary drawback is its nature as a racemic

mixture, which may introduce variability.

GW405833 appears to be a more potent TRPML1 inhibitor based on available data.

However, its significant off-target effects on cannabinoid receptors are a major concern.

Researchers using GW405833 to study TRPML1 should include appropriate controls to rule

out the involvement of CB1 and CB2 receptors in their observed effects. For instance, co-

application with cannabinoid receptor antagonists could be employed.
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For researchers seeking to specifically probe the role of TRPML1, ML-SI1 may be the more

straightforward choice, provided its potency is sufficient for the intended application. If higher

potency is required, GW405833 can be used, but with rigorous validation to account for its off-

target activities. The choice between these two inhibitors will ultimately depend on the specific

experimental context and the level of pharmacological specificity required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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